1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione
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Overview
Description
“1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione” is a chemical compound. Unfortunately, there’s no detailed description available for this compound .
Chemical Reactions Analysis
Information about the chemical reactions involving this compound is not available .Scientific Research Applications
Antifungal and Antibacterial Applications
Research on compounds with structural similarities to 1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione has demonstrated potential antifungal and antibacterial applications. For instance, studies on novel antifungal compounds of the 1,2,4-triazole class have revealed insights into their pharmacologically relevant physicochemical properties, such as solubility in various solvents, which is crucial for their biological efficacy and drug formulation (Volkova, Levshin, & Perlovich, 2020). Similarly, research on thiazolidinedione derivatives has shown significant antibacterial and antifungal activities, highlighting the importance of the structural components in determining the biological activity of these compounds (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Drug Design and Synthesis
The structural complexity and versatility of compounds similar to this compound offer significant opportunities in drug design and synthesis. For example, research on the synthesis and determination of lipophilicity, anticonvulsant activity, and preliminary safety of pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents showcases the application of similar compounds in developing new therapeutic agents (Rybka et al., 2017).
Mechanism of Action Studies
Investigations into the structure-activity relationships and mechanisms of action of compounds structurally related to this compound are crucial for understanding their potential therapeutic applications. Studies on antitubercular compounds, for instance, aim to establish structure-activity relationships and mechanisms of action to enhance their efficacy and safety (Samala et al., 2014).
Herbicidal Activity
Research on imidazolidinedione derivatives with potential herbicidal activity against various weeds indicates the agricultural applications of compounds with structural similarities to this compound. The effectiveness of these compounds as herbicides varies with their structural modifications, demonstrating the role of chemical structure in their biological activity (Yano et al., 2001).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c24-17-5-3-16(4-6-17)23(11-1-2-12-23)21(29)25-13-9-18(10-14-25)26-15-20(28)27(22(26)30)19-7-8-19/h3-6,18-19H,1-2,7-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZZJTFVBSCWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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